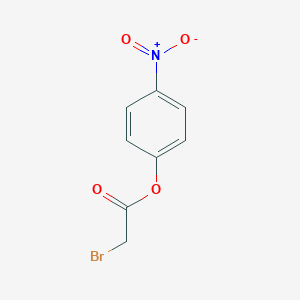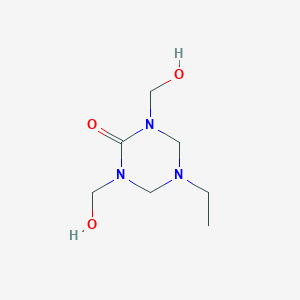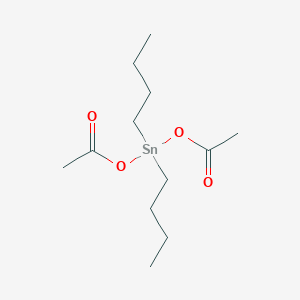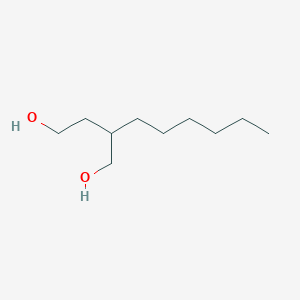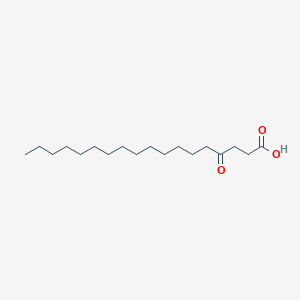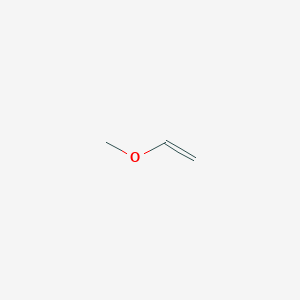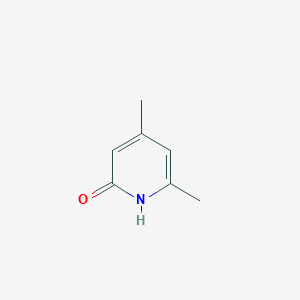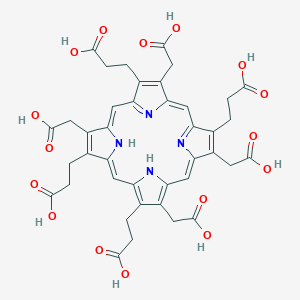![molecular formula C9H15NO B094265 2-氮杂螺[4.5]癸烷-1-酮 CAS No. 1005-85-2](/img/structure/B94265.png)
2-氮杂螺[4.5]癸烷-1-酮
概述
描述
2-Azaspiro[4.5]decan-1-one is a heterocyclic compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . It is characterized by a spirocyclic structure, where a nitrogen atom is incorporated into the spiro ring system. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .
科学研究应用
2-Azaspiro[4.5]decan-1-one has several scientific research applications, including:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
作用机制
Target of Action
The primary target of 2-Azaspiro[4A structurally similar compound, 2,8-diazaspiro[45]decan-1-one, has been identified as an effective inhibitor of receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key form of programmed necrotic cell death and is considered a significant driver of various inflammatory diseases .
Mode of Action
The exact mode of action of 2-Azaspiro[4It’s worth noting that the structurally similar compound, 2,8-diazaspiro[45]decan-1-one, inhibits RIPK1, thereby blocking the activation of the necroptotic pathway .
Biochemical Pathways
The specific biochemical pathways affected by 2-Azaspiro[4Given the structural similarity to 2,8-diazaspiro[45]decan-1-one, it may influence the necroptotic pathway by inhibiting RIPK1 .
Pharmacokinetics
The pharmacokinetic properties of 2-Azaspiro[4It’s known that the rate of formation of a similar compound, impurity a, from crystalline gabapentin depends on its polymorphic modification, temperature, moisture, shredding rate, and the presence of some excipients .
Result of Action
The molecular and cellular effects of 2-Azaspiro[4A structurally similar compound, 2,8-diazaspiro[45]decan-1-one, has shown significant inhibitory activity against RIPK1, with an IC50 value of 92 nM . It also demonstrated significant anti-necroptotic action in the U937 cell necroptosis model .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Azaspiro[4It’s known that the formation rate of a similar compound, impurity a, from crystalline gabapentin depends on factors such as polymorphic modification, temperature, moisture, shredding rate, and the presence of some excipients .
生化分析
Biochemical Properties
It has been found that derivatives of 2,8-diazaspiro[4.5]decan-1-one can act as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key protein involved in necroptosis, a form of programmed cell death . The inhibition of RIPK1 can block the activation of the necroptosis pathway, which has shown therapeutic potential in many human diseases .
Cellular Effects
In cellular models, 2,8-diazaspiro[4.5]decan-1-one derivatives have shown significant anti-necroptotic effects . For example, compound 41, a derivative of 2,8-diazaspiro[4.5]decan-1-one, exhibited prominent inhibitory activity against RIPK1 and showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .
Molecular Mechanism
It is known that derivatives of 2,8-diazaspiro[4.5]decan-1-one can inhibit RIPK1 . RIPK1 is a crucial protein in the necroptosis pathway, and its inhibition can prevent the activation of this pathway .
准备方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 2-Azaspiro[4.5]decan-1-one involves the reduction of 1-cyanomethyl-cyclohexanecarboxylic acid methyl ester using sodium borohydride and cobalt(II) chloride in a mixture of tetrahydrofuran and water . The reaction is carried out at 0°C and then warmed to room temperature, followed by stirring for 48 hours. The product is then purified using a methanol-chloroform gradient on silica gel .
Another method involves the reduction of 2-Azaspiro[4.5]decan-1-one using lithium aluminium tetrahydride in tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for 2-Azaspiro[4.5]decan-1-one typically involve large-scale synthesis using similar reduction reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Azaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Reduction: Reduction of the compound using lithium aluminium tetrahydride in tetrahydrofuran.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Sodium borohydride: Used in the reduction of 1-cyanomethyl-cyclohexanecarboxylic acid methyl ester.
Cobalt(II) chloride: Acts as a catalyst in the reduction reaction.
Lithium aluminium tetrahydride: Used for the reduction of 2-Azaspiro[4.5]decan-1-one.
Major Products Formed
The major products formed from these reactions include reduced forms of the starting materials and various substituted derivatives of 2-Azaspiro[4.5]decan-1-one, depending on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
2-Azaspiro[4.6]undecan-3-one: A similar spirocyclic compound with an additional carbon in the ring system.
3-Azaspiro[4.5]decan-2-one: Another spirocyclic compound with a different substitution pattern.
8-Azaspiro[4.5]decane-7,9-dione: A compound with two carbonyl groups in the spiro ring system.
Uniqueness
2-Azaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure and the presence of a nitrogen atom in the ring system. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
IUPAC Name |
2-azaspiro[4.5]decan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-8-9(6-7-10-8)4-2-1-3-5-9/h1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZFAPXBVNFJFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648592 | |
| Record name | 2-Azaspiro[4.5]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005-85-2 | |
| Record name | 2-Azaspiro[4.5]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-azaspiro[4.5]decan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 2-vinyl-8-oxa-2-azaspiro[4.5]decan-1-one in material science?
A1: The research highlights the successful synthesis of 2-vinyl-8-oxa-2-azaspiro[4.5]decan-1-one (4) and its subsequent polymerization. [] This monomer's structure, featuring both a vinyl group and a bicyclic ring system, makes it a promising candidate for creating novel polymers. When copolymerized with N,N′-diethylacrylamide, the resulting material exhibits water solubility and thermosensitive properties. [] This suggests potential applications in areas such as drug delivery systems, where temperature-responsive polymers can control the release of pharmaceuticals. Further research is needed to fully explore and exploit the unique properties of polymers derived from this monomer.
Q2: How does the structure of 2-vinyl-8-oxa-2-azaspiro[4.5]decan-1-one influence its polymerization behavior?
A2: The presence of the vinyl group in 2-vinyl-8-oxa-2-azaspiro[4.5]decan-1-one enables it to undergo free radical polymerization. [] The reactivity of this vinyl group, and thus the polymerization kinetics, might be influenced by the adjacent bicyclic ring system. This could affect the molecular weight, polydispersity, and ultimately, the properties of the resulting polymers. Further investigation into the polymerization kinetics and the relationship between polymer structure and properties would provide valuable insights for tailoring materials with specific characteristics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

